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molecular formula C20H38MnO4 B8710069 Manganese(2+) neodecanoate CAS No. 84962-58-3

Manganese(2+) neodecanoate

Cat. No. B8710069
M. Wt: 397.5 g/mol
InChI Key: BDPWLKPVAKYQNL-UHFFFAOYSA-L
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Patent
US07615520B2

Procedure details

Neodecanoic acid (300 grams) and manganese (II) acetate (106 grams) were both placed into a reaction vessel equipped with a condenser, Dean-stark trap, thermometer, thermocouple, and a gas inlet. Nitrogen gas was bubbled into the reactants. The reactants were heated to 140° C. and stirred for two hours. Overheads and condensate from the reaction were collected in the trap. A subatmospheric pressure was applied to the reaction vessel and the reactants were stirred for an additional two hours at 140° C. until the reaction was complete. Analysis of the product indicated that the product had a kinematic viscosity of 54.8 cSt at 100° C. and a manganese content of 8.1 percent by weight.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].C([O-])(=O)C.[Mn+2:17].C([O-])(=O)C>>[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10].[Mn+2:17].[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)O
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
both placed into a reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a condenser, Dean-stark trap
CUSTOM
Type
CUSTOM
Details
Nitrogen gas was bubbled into the reactants
CUSTOM
Type
CUSTOM
Details
Overheads and condensate from the reaction were collected in the trap
STIRRING
Type
STIRRING
Details
the reactants were stirred for an additional two hours at 140° C. until the reaction
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Mn+2].C(CCCCCC(C)(C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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